molecular formula C17H21NO2S2 B2452510 (E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one CAS No. 1798402-19-3

(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one

Cat. No. B2452510
CAS RN: 1798402-19-3
M. Wt: 335.48
InChI Key: SSHXHPRXBGLZFM-QPJJXVBHSA-N
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Description

(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H21NO2S2 and its molecular weight is 335.48. The purity is usually 95%.
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Scientific Research Applications

  • Antiviral Activity Against Human Coronavirus and Influenza Virus : Derivatives of 1-thia-4-azaspiro[4.5]decan-3-ones exhibited inhibitory activity against human coronavirus 229E replication. The most potent compound demonstrated an EC50 value of 5.5 µM, highlighting its relevance for antiviral drug development (Apaydın et al., 2019).

  • Antimicrobial Activity : Novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one were synthesized and showcased moderate to good antimicrobial activity against various microbes including S. aureus, E. coli, P. aeruginosa, and B. subtilis (Singh et al., 2021).

  • Nematicidal Activity : Compounds based on this chemical scaffold also demonstrated antibacterial, antifungal, and nematicidal activities, indicating their potential for broader bioactive applications (Srinivas et al., 2008).

  • Inhibition of Influenza A Virus : Certain derivatives displayed strong activity against influenza A/H3N2 virus, suggesting the versatility of the spirothiazolidinone scaffold in antiviral molecule development (Apaydın et al., 2020).

Synthesis and Structural Studies

The compound and its derivatives have been subjects of various synthesis and structural studies, broadening the understanding of their properties and potential applications:

  • Synthesis of Spirocyclic Compounds : Novel spirocyclic compounds like 3-cyano-4-methyl-8-(2-ethoxyethyl)-1-oxa-8-azaspiro[4.5]dec-3-ene were synthesized, providing insights into their formation mechanisms and potential as intermediates for further chemical transformations (Yu et al., 2015).

  • Anticonvulsant Activity : Derivatives were evaluated for their anticonvulsant and neurotoxic properties, with modifications leading to the introduction of an aromatic area to the cyclohexane ring showing promising results (Obniska et al., 2006).

  • Anticancer Activity : Certain derivatives demonstrated moderate to high inhibition activities against various cancer cell lines, indicating their potential in anticancer drug development (Flefel et al., 2017).

properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-21-15-5-2-14(3-6-15)4-7-16(19)18-10-8-17(9-11-18)20-12-13-22-17/h2-7H,8-13H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHXHPRXBGLZFM-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.